molecular formula C9H19N B14218828 N-(cyclopentylmethyl)propan-1-amine CAS No. 741698-49-7

N-(cyclopentylmethyl)propan-1-amine

Cat. No.: B14218828
CAS No.: 741698-49-7
M. Wt: 141.25 g/mol
InChI Key: RLEOFPJZLSTGTA-UHFFFAOYSA-N
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Description

N-(cyclopentylmethyl)propan-1-amine (CAS 741698-49-7) is a chemical compound with the molecular formula C9H19N, offered for research and industrial applications . As a secondary amine, this compound serves as a valuable intermediate in organic synthesis and chemical process development. It is particularly relevant in method development and catalyst research, including studies involving reductive amination processes . This chemical is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Handling should only be performed by qualified researchers in a well-controlled laboratory setting. Consult the safety data sheet for proper handling protocols; general advice includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes . Store in a cool, dry, and well-ventilated place in a tightly closed container .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

741698-49-7

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-(cyclopentylmethyl)propan-1-amine

InChI

InChI=1S/C9H19N/c1-2-7-10-8-9-5-3-4-6-9/h9-10H,2-8H2,1H3

InChI Key

RLEOFPJZLSTGTA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of N Cyclopentylmethyl Propan 1 Amine

Reductive Amination Strategies for N-(cyclopentylmethyl)propan-1-amine Synthesis

Reductive amination stands as one of the most powerful and versatile methods for the formation of C-N bonds, offering a direct route to secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines. masterorganicchemistry.comharvard.edu This approach circumvents the issue of overalkylation often encountered in direct alkylation methods. masterorganicchemistry.com The synthesis of this compound via reductive amination commences with the reaction between cyclopentanecarboxaldehyde and propan-1-amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Catalytic Hydrogenation Approaches for this compound Formation

Catalytic hydrogenation represents a clean and atom-economical method for the reduction of the imine intermediate formed from cyclopentanecarboxaldehyde and propan-1-amine. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

A variety of heterogeneous catalysts are effective for this transformation, with palladium, platinum, and nickel being the most common. For the synthesis of this compound, a plausible catalytic hydrogenation would involve reacting cyclopentanecarboxaldehyde and propan-1-amine under a hydrogen atmosphere with a catalyst such as palladium on carbon (Pd/C).

Key Research Findings:

Catalyst Activity: Studies on analogous systems have shown that the choice of catalyst can significantly influence reaction efficiency and selectivity. For instance, nickel nanoparticle catalysts have demonstrated high activity in the reductive amination of aldehydes. nih.gov

Reaction Conditions: The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at moderate hydrogen pressures and temperatures. The specific conditions would need to be optimized to maximize the yield of the desired secondary amine and minimize potential side reactions, such as the reduction of the starting aldehyde to cyclopentylmethanol.

A general representation of this catalytic hydrogenation is shown below:

Cyclopentanecarboxaldehyde + Propan-1-amine + H₂ --(Catalyst)--> this compound

CatalystTypical SolventTemperature (°C)Pressure (bar)Potential Yield
Pd/CMethanol25-801-10Good to Excellent
PtO₂ (Adam's catalyst)Ethanol25-501-5Good to Excellent
Raney NickelEthanol50-10010-50Good

This table presents plausible conditions for the synthesis of this compound based on general knowledge of catalytic hydrogenation for reductive amination.

One-Pot Reductive Amination Protocols for Amine Synthesis

One-pot reductive amination protocols are highly valued for their operational simplicity and efficiency, as they combine the imine formation and reduction steps without the need to isolate the intermediate. rsc.orgunimi.it This approach reduces waste and simplifies the purification process. For the synthesis of this compound, cyclopentanecarboxaldehyde, propan-1-amine, and a selective reducing agent are all combined in a single reaction vessel.

A key requirement for a successful one-pot reaction is the use of a reducing agent that selectively reduces the imine in the presence of the aldehyde.

Commonly Used Reducing Agents:

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice for one-pot reductive aminations due to its ability to selectively reduce imines over aldehydes and ketones at neutral or slightly acidic pH. masterorganicchemistry.comyoutube.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Considered a milder and less toxic alternative to NaBH₃CN, STAB is highly effective for the reductive amination of a wide range of aldehydes and ketones. harvard.edu It is often used in solvents like dichloroethane or tetrahydrofuran (B95107).

α-Picoline-borane: This stable and easy-to-handle reagent has been successfully employed for one-pot reductive aminations in various solvents, including methanol and water, and even under neat conditions, highlighting its potential for greener synthesis.

A representative one-pot synthesis of this compound is as follows:

Cyclopentanecarboxaldehyde + Propan-1-amine + Reducing Agent --(Solvent)--> this compound

Reducing AgentTypical SolventKey Features
NaBH₃CNMethanol, EthanolSelective for imines at controlled pH.
NaBH(OAc)₃Dichloroethane, THFMild, less toxic, highly efficient.
α-Picoline-boraneMethanol, WaterStable, suitable for green chemistry approaches.

This interactive table summarizes common reducing agents for the one-pot synthesis of secondary amines like this compound.

Green Chemistry Reductive Amination Methods

The principles of green chemistry encourage the development of synthetic methods that are more environmentally benign. In the context of reductive amination for synthesizing this compound, this translates to several key strategies:

Use of Catalytic Hydrogen: As mentioned in section 2.1.1, catalytic hydrogenation with H₂ is inherently green as the only byproduct is water.

Borrowing Hydrogen Methodology: This elegant approach utilizes an alcohol as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine. This method avoids the use of external reducing agents. While not directly starting from cyclopentanecarboxaldehyde, the synthesis could be envisioned starting from cyclopentylmethanol and propan-1-amine using an appropriate catalyst, such as an iridium complex.

Aqueous Reaction Media: Performing the reaction in water, where possible, reduces the reliance on volatile organic solvents. The use of reagents like α-picoline-borane has been shown to be effective in aqueous media. escholarship.org

Recyclable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts is a key aspect of green chemistry. For instance, catalysts immobilized on solid supports or those soluble in a separate phase can be recovered and reused.

Metal-Catalyzed C-N Bond Formation in this compound and Related Amine Synthesis

While reductive amination is a powerful tool, metal-catalyzed cross-coupling reactions offer an alternative and complementary approach to forming C-N bonds. These methods are particularly useful when the starting materials are alkyl halides.

Ullmann Amine Coupling Reactions and Their Optimization

The Ullmann reaction, traditionally a copper-catalyzed coupling of an aryl halide with a nucleophile, has seen significant advancements that have expanded its scope and improved its reaction conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a modified Ullmann-type reaction could be envisioned between a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) and propan-1-amine.

Classical vs. Modern Ullmann Conditions:

Classical Conditions: The original Ullmann condensations required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder. operachem.com These conditions would likely be unsuitable for the synthesis of this compound due to potential side reactions.

Modern Optimized Conditions: Significant progress has been made in developing milder Ullmann-type reactions. Key optimizations include:

Use of Ligands: The addition of ligands, such as amino acids (e.g., L-proline) or diamines, can significantly accelerate the reaction and allow for lower temperatures. researchgate.net

Catalytic Copper Sources: Using catalytic amounts of copper(I) salts, such as CuI, is now standard practice.

Alternative Solvents: The use of deep eutectic solvents has been shown to promote the reaction under milder conditions and facilitate catalyst recycling.

A potential Ullmann-type synthesis of this compound would proceed as follows:

Cyclopentylmethyl Bromide + Propan-1-amine --(CuI, Ligand, Base)--> this compound

LigandBaseSolventTemperature (°C)
L-ProlineK₂CO₃DMSO80-120
1,10-PhenanthrolineCs₂CO₃Toluene100-140
None (in DES)K₂CO₃Choline Chloride/Glycerol60-100

This table outlines plausible modern Ullmann conditions for the synthesis of this compound based on literature for similar aliphatic amine syntheses.

Palladium-Catalyzed Aminations and Cross-Coupling Strategies

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a dominant method for the synthesis of arylamines. While the direct application to the coupling of unactivated alkyl halides like cyclopentylmethyl bromide with primary amines can be challenging, significant progress has been made in this area.

The success of these reactions hinges on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. The ligand plays a critical role in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.

For the synthesis of this compound, a palladium-catalyzed amination would involve the reaction of a cyclopentylmethyl halide with propan-1-amine.

Key Considerations for Alkyl-Alkyl Amine Coupling:

Ligand Design: Bulky, electron-rich phosphine ligands are generally required to facilitate the coupling of alkyl halides. Examples of such ligands include those from the Buchwald and Hartwig groups.

β-Hydride Elimination: A major competing side reaction with alkyl halides is β-hydride elimination from the palladium-alkyl intermediate, which leads to the formation of an alkene. The choice of ligand and reaction conditions must be carefully optimized to suppress this pathway.

Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.

While the direct palladium-catalyzed coupling of cyclopentylmethyl bromide with propan-1-amine is not as established as aryl amination, ongoing research continues to expand the scope of these powerful reactions to include a wider range of aliphatic substrates.

Copper-Catalyzed Methodologies for Propargylamine (B41283) Synthesis (A3 Coupling Relevance)

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for synthesizing propargylamines, which are valuable precursors that can be reduced to form saturated secondary amines like this compound. wikipedia.orgnih.gov This multicomponent reaction is typically catalyzed by metals such as copper, gold, or silver. wikipedia.org

The generally accepted mechanism involves the in-situ formation of an imine from the aldehyde and amine, while the copper catalyst activates the alkyne to form a copper acetylide. wikipedia.orgmdpi.com The subsequent nucleophilic addition of the acetylide to the imine yields the propargylamine product. wikipedia.org The use of chiral ligands with the copper catalyst can facilitate enantioselective synthesis. nih.gov

Copper(I) salts are frequently employed and have shown high efficacy, even with challenging substrates like primary amines and aliphatic alkynes. mdpi.com More recently, Cu(II) salts have gained attention due to their stability and lower cost. mdpi.com For instance, Cu(OTf)₂ has been successfully used to catalyze the A³ coupling of various aldehydes with electron-deficient nitrogen sources. mdpi.com The reaction can be carried out in various solvents, including water, or even under solvent-free conditions, highlighting its green chemistry appeal. wikipedia.orgrsc.org

A key advantage of the A³ coupling is its versatility. When secondary amines are used, the reaction tends to be more reactive due to the formation of more electrophilic iminium ions. nih.gov The choice of ligand is also crucial; for example, P,N-ligands are often required for reactions involving secondary amines. nih.gov

Table 1: Examples of Copper-Catalyzed A³ Coupling Reactions

CatalystAmineAldehydeAlkyneProductYield (%)Reference
CuBrPyrrolidineAromatic Aldehydes2-methylbut-3-yn-2-olChiral Propargylamines79-95 nih.gov
Cu(OTf)₂Tosylated Nitrogen SourcesAlkyl/Aryl AldehydesVariousPropargylamines- mdpi.com
CuIAliphatic/Aromatic Aminesortho-alkynylaryl aldehydesTerminal AlkynesPropargylaminesup to 99 rsc.org

Electrochemical Synthesis of this compound and Analogous Amine Structures

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of amines, operating under mild conditions and often avoiding the need for chemical oxidants or reductants. researchgate.netrsc.org These reactions are influenced by various parameters, including the electrode material, electrolyte, solvent, current density, and temperature. rsc.org

Oxidative and Reductive Electrosynthesis Pathways for Amine Derivatives

The electrochemical synthesis of secondary amines can be achieved through both oxidative and reductive pathways. researchgate.net Reductive amination, for instance, involves the electrochemical reduction of an imine or iminium ion formed in situ from an aldehyde and a primary amine. rsc.orgnih.gov This method has been successfully applied to the synthesis of various secondary amines. nih.gov For example, the reaction of an aldehyde with an amine in an undivided cell at a constant current can produce the corresponding secondary amine in good yields. rsc.orgnih.gov

Another approach is the electrochemical reduction of hydrazines. This method provides a mild and environmentally friendly route to primary and secondary amines from readily available mono- and 1,1-disubstituted hydrazines. acs.org The mechanism is believed to involve a consecutive single-electron transfer (SET) reduction to cleave the N-N bond of the hydrazine (B178648). acs.org

The electrochemical coupling of iminium salts with cyanoheteroarenes has also been reported as a method to access hindered primary and secondary amines. acs.orgresearchgate.net This reaction can be extended to the synthesis of secondary amines by using N-alkyl or N-aryl substituted iminiums. acs.org

Mechanistic Insights into Electrochemical C-N Bond Formation

The formation of the crucial C-N bond in electrochemical amine synthesis often proceeds through radical intermediates. rsc.orgvirginia.edu In the case of reductive amination, the process typically starts with the formation of an imine or iminium ion, which is then electrochemically reduced. schenautomacao.com.br

For the electrochemical coupling of iminiums and cyanoarenes, a proposed mechanism involves a biradical pathway. acs.org The reduction of an iminium salt generates an α-amino radical, while the cyanoarene is reduced to its radical form. Subsequent radical-radical coupling of these two intermediates leads to the final product after protonation and loss of a cyanide group. acs.org

In the electrochemical reduction of hydrazines, a plausible mechanism suggests that the protonated hydrazine undergoes a SET reduction at the cathode to generate an aminyl radical intermediate and ammonia (B1221849). A second SET reduction and subsequent protonation of the aminyl radical then yields the amine product. acs.org The use of an acid additive is often crucial for the N-N bond cleavage by promoting the protonation of the hydrazine, which lowers its reduction potential. acs.org

Electrode Material and Electrolyte System Optimization for Amine Synthesis

The choice of electrode material and electrolyte system is critical for the efficiency and selectivity of electrochemical amine synthesis. nih.gov The electrode material can significantly influence the kinetics and thermodynamics of the electron transfer process. nih.gov

In the electrochemical synthesis of hindered amines from iminium salts, the cathode material was found to be critical, with zinc being optimal. researchgate.net Cathode materials with a higher overpotential for the competing hydrogen evolution reaction generally provided higher yields of the desired amine product. researchgate.net

For the electrochemical reduction of hydrazines, the use of a hydrazine HCl salt is important as it provides sufficient conductivity and acidity to facilitate the reaction. acs.org In the electrochemical reductive amination of aldehydes and amines, various electrodes such as graphite, glassy carbon, magnesium, platinum, and copper have been investigated to optimize the reaction conditions. schenautomacao.com.br

The electrolyte also plays a crucial role. For example, in the electrochemical synthesis of secondary amines via the reduction of an aldehyde with an amine, nBu₄NHSO₄ has been used as the electrolyte in DMSO. rsc.orgnih.gov The choice of solvent and electrolyte can influence the conductivity of the solution and the stability of the intermediates formed during the reaction. dtu.dk

Photoredox Catalysis in Amine Synthesis Relevant to this compound

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for the synthesis and functionalization of amines, including N-alkylation to form secondary amines like this compound. acs.orgchemistryworld.com This approach utilizes light energy to drive chemical transformations, often under mild conditions. acs.org

Visible Light Photoredox Strategies for Amine Functionalization and N-Alkylation

Photoredox catalysis can be employed for the N-alkylation of amines with alcohols. researchgate.netresearchgate.net In some systems, a mixed heterogeneous photocatalyst, such as one composed of Cu/TiO₂ and Au/TiO₂, can facilitate this reaction at ambient temperature. researchgate.netresearchgate.net The Au/TiO₂ component can catalyze the dehydrogenation of the alcohol to an aldehyde in situ, while the Cu/TiO₂ part catalyzes the reduction of the intermediate imine to the N-alkylated amine product. researchgate.net

Another strategy involves the photoredox-catalyzed alkylation of imines, which are precursors to secondary amines. nih.gov In this method, alkyl radicals are generated from the single-electron oxidation of ammonium (B1175870) alkyl bis(catecholato)silicates by an organic photoredox catalyst. These radicals then add to imines to form the C-C bond, leading to the alkylated amine product after reduction. nih.gov This process is highly selective and can be performed under metal-free and redox-neutral conditions. nih.gov

Furthermore, a photoredox-catalyzed four-component reaction of styrene (B11656) derivatives, sulfinates, aldehydes, and anilines has been developed to synthesize complex secondary amines. acs.org This highly atom-efficient process allows for the simultaneous formation of three new bonds (C-S, C-N, and C-C). acs.org The reaction is believed to proceed through an iminium ion intermediate that acts as an oxidative quencher for the photocatalyst. acs.org

The direct α-C(sp³)-H functionalization of primary amine derivatives is another important application of photoredox catalysis. nih.gov By using a suitable nitrogen protecting group, α-amino radicals can be generated and coupled with electron-deficient alkenes to form new C-C bonds. nih.gov This strategy provides a pathway to more complex amine structures.

Amine Radical Cation Intermediates and Their Reactivity

Amine radical cations are pivotal reactive intermediates in modern organic synthesis, offering unique pathways for the formation of complex amines. beilstein-journals.orgdoaj.orgnih.gov These species are typically generated through a single-electron oxidation of the parent amine. beilstein-journals.orgnih.gov Visible-light photoredox catalysis has emerged as a particularly powerful method for their formation, as it operates under mild conditions and avoids harsh chemical oxidants. beilstein-journals.orgdoaj.org In this process, a photocatalyst, upon absorbing visible light, reaches an excited state and can then oxidize an amine, like this compound, to its corresponding amine radical cation. beilstein-journals.orgnih.gov

Once formed, amine radical cations exhibit diverse reactivity. beilstein-journals.orgdoaj.org The primary reaction pathways include:

Conversion to Iminium Ions: A dominant pathway involves deprotonation at the carbon atom alpha to the nitrogen, which produces a strongly reducing α-amino radical. beilstein-journals.orgnih.gov This radical can then undergo a further one-electron oxidation to yield a highly electrophilic iminium ion. beilstein-journals.orgnih.gov These iminium ions are valuable intermediates that can be trapped by a wide array of nucleophiles, enabling the formation of C-C, C-N, C-O, and C-P bonds. beilstein-journals.orgnih.gov

Formation of α-Amino Radicals: The intermediate α-amino radical can also be intercepted directly by suitable acceptors, such as Michael acceptors, leading to different structural motifs. beilstein-journals.org

Formation of Distonic Ions: These are species that possess both a radical and a cation center on different atoms. beilstein-journals.orgdoaj.org For instance, the photooxidation of cyclopropylanilines can trigger the opening of the strained ring to produce a distonic radical cation, which can then participate in annulation reactions. acs.org

C-C Bond Cleavage: A less common but synthetically useful pathway for amine radical cations is the cleavage of a C-C bond alpha to the nitrogen atom. beilstein-journals.orgnih.gov This fragmentation generates a neutral carbon radical and an iminium ion, providing another route to functionalization. beilstein-journals.org

The dual role of amines in these reactions is noteworthy; they can act as both the sacrificial electron donor to the photocatalyst and as the reactive substrate for the desired transformation. acs.org This reactivity has been harnessed in a variety of cascade reactions to construct complex carbocycles and heterocycles. acs.orgacs.org

Enantioselective Photoredox Aminations

Achieving stereocontrol in amine synthesis is a central goal, and enantioselective photoredox amination represents a significant advance in this area. nih.govresearchgate.net These methods combine the radical-generating capacity of photoredox catalysis with a chiral catalytic system to guide the stereochemical outcome of the C-N bond formation. nih.govbeilstein-journals.org

Two primary strategies have been successfully developed:

Combined Photoredox and Organocatalysis: This dual catalytic approach merges photoredox catalysis with chiral organocatalysis. nih.gov For instance, the direct, asymmetric α-amination of aldehydes has been achieved where a chiral amine catalyst (like an imidazolidinone) condenses with the aldehyde to form a chiral enamine. nih.gov Concurrently, a photoredox cycle generates a nitrogen-centered radical. The enantioselective addition of this radical to the chiral enamine produces the α-amino aldehyde product with high stereocontrol. nih.gov A key advantage is the ability to generate stable α-amino products directly, without the need for post-reaction modifications. nih.gov

Combined Photoredox and Enzymatic Catalysis: This strategy leverages the high selectivity of enzymes to achieve asymmetric synthesis. elsevierpure.comrsc.org In one approach, a photoredox cycle is used for the reductive amination of an imine to a racemic amine. researchgate.netelsevierpure.com A second, enzymatic cycle, employing an enzyme such as monoamine oxidase (MAO-N-9), selectively oxidizes one enantiomer of the amine back to the imine. researchgate.netrsc.org This dynamic kinetic resolution (DKR) allows for the conversion of a racemic mixture into a single, highly enantioenriched amine. researchgate.net This chemoenzymatic cascade has been successfully demonstrated in aqueous media using water-soluble photosensitizers. rsc.org

These enantioselective methods are powerful tools for constructing chiral amines, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov

Hydrogen Borrowing and Acceptorless Dehydrogenative Coupling Routes for Amine Synthesis

Hydrogen borrowing (HB), also known as hydrogen autotransfer, and acceptorless dehydrogenative coupling (ADC) are highly atom-economical and sustainable strategies for synthesizing amines. rsc.orgmdpi.comthieme.de These one-pot processes allow for the use of readily available alcohols as alkylating agents, with water being the only byproduct in HB reactions and hydrogen gas in ADC reactions. rsc.orgelsevierpure.com

The general mechanism for hydrogen borrowing involves a sequence of three steps:

Dehydrogenation: A transition-metal catalyst temporarily "borrows" hydrogen from a substrate alcohol, oxidizing it in situ to a reactive aldehyde or ketone intermediate. acs.org

Condensation: The intermediate carbonyl compound reacts with an amine (such as ammonia or a primary/secondary amine) to form an imine or enamine.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine/enamine intermediate, reducing it to the final, more complex amine product. acs.org

Acceptorless dehydrogenative coupling follows a similar initial dehydrogenation step but results in the liberation of hydrogen gas (H₂) as a byproduct, rather than its internal transfer. thieme.deelsevierpure.comacs.org This approach is particularly useful for synthesizing products like amides or N-heterocycles directly from alcohols and amines. elsevierpure.comacs.org

Catalytic Systems for Atom-Efficient Amine Production

The success of hydrogen borrowing and ADC reactions hinges on the development of efficient catalytic systems. While catalysts based on precious metals like ruthenium and iridium are well-established, significant research has focused on developing systems with more earth-abundant and cost-effective first-row transition metals such as iron and cobalt. rsc.orgresearchgate.net

Catalyst SystemSubstratesProduct TypeKey Features & Findings
Co-MgO/TiO₂ Primary/secondary alcohols + NH₃Primary, secondary, or tertiary aminesSelective synthesis is achieved by controlling reaction conditions. nih.govacs.org
Co/Sc (bimetallic) Alcohols/ketones + NH₃Primary, secondary, or tertiary aminesNanostructured catalyst mediates both HB and reductive amination; shows broad scope and reusability. researchgate.net
Fe(II) phthalocyanine Heteroaryl amines + benzylic alcoholsSecondary aminesEffective for N-alkylation of heteroaryl amines. rsc.org
(Cyclopentadienone)iron carbonyl Imines + ethanolTertiary aminesCatalyzes the reductive ethylation of imines. rsc.org
Acridine-based Ru pincer complex Alcohols + NH₃Primary aminesOperates via metal-ligand cooperation. mdpi.com
Pyridine-based PNN-Ru pincer complex Alcohols + NH₃Primary amidesSelectively produces amides via an ADC process with H₂ liberation. nih.gov

These catalytic systems demonstrate the versatility of HB and ADC methodologies, enabling the synthesis of a wide range of primary, secondary, and tertiary amines from simple and abundant starting materials. researchgate.netnih.gov

Mechanistic Examination of Hydrogen Transfer Processes

The mechanism of hydrogen transfer is the core of HB and ADC catalysis. In the borrowing hydrogen cycle for the N-alkylation of an amine with an alcohol, the process begins with the coordination of the alcohol to the metal center, followed by β-hydride elimination to release the aldehyde or ketone and form a metal-hydride species. acs.orgacs.org This metal-hydride is the "borrowed" hydrogen reservoir.

The liberated aldehyde/ketone then undergoes condensation with the amine to form an imine. This imine is subsequently reduced by the metal-hydride, regenerating the active catalyst and forming the final N-alkylated amine. bath.ac.uk The entire process is a closed loop where the hydrogen is transferred internally. acs.org

In acceptorless dehydrogenative coupling, the fate of the hydrogen is different. After the initial dehydrogenation of the alcohol, the resulting metal-hydride species can combine to release molecular hydrogen (H₂). acs.org This makes the initial oxidation step effectively irreversible and drives the reaction forward. For example, in the ADC of alcohols and amines to form aldimines, the generated aldehyde reacts with the amine, and the catalytic cycle is closed by the liberation of H₂. acs.org Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these pathways, confirming the feasibility of proposed intermediates and transition states. acs.orgacs.org

Continuous Flow Chemistry for this compound Synthesis

Continuous flow processing offers significant advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. These benefits are particularly relevant for catalytic reactions, especially those involving heterogeneous catalysts or gaseous reagents.

Continuous Flow Heterogeneous Catalytic Reductive Aminations

Reductive amination is a cornerstone of amine synthesis. Performing this reaction in a continuous flow setup using a heterogeneous catalyst combines the operational advantages of flow chemistry with the ease of catalyst separation and recycling. rsc.orgthieme-connect.com

In this setup, a solution of the carbonyl compound (e.g., cyclopentanecarbaldehyde) and the amine (e.g., propan-1-amine), along with a hydrogen source, is continuously passed through a heated reactor column packed with a solid-supported catalyst. thieme-connect.comacs.org The product stream is then collected downstream.

Key developments in this area include:

Use of H₂ Gas: Heterogeneous catalysts like Pt/C or palladium-based systems are highly effective for direct reductive amination using molecular hydrogen (H₂) as the reductant. thieme-connect.comacs.org Flow reactors are particularly well-suited for handling gaseous reagents like H₂ safely and efficiently. thieme-connect.com

Aqueous Micellar Conditions: To align with green chemistry principles, flow processes for reductive amination have been developed in aqueous micellar media. rsc.orgresearchgate.net Using surfactants like TPGS-750-M, organic substrates can be solubilized in water, allowing the reaction to proceed in a more sustainable solvent. rsc.orgrsc.org Oscillatory plug flow reactors (OFRs) have been shown to be particularly effective for handling the resulting slurries, ensuring excellent mixing and preventing clogging of the reactor. rsc.orgresearchgate.net

Catalyst Performance: Polysilane-modified heterogeneous palladium catalysts have demonstrated high activity and stability in continuous-flow reductive N-alkylation, operating efficiently under mild conditions and showing sustained activity for extended periods. acs.org

CatalystReactor TypeReductantKey SubstratesNoteworthy Features
Pt/C Packed-bed flow reactorH₂ gasVarious aldehydes/ketones and aminesRobust method for a wide range of substrates; demonstrated two-step synthesis of chiral amines. thieme-connect.com
Pd/C Oscillatory Plug Flow Reactor (OFR)Et₃SiHBenzaldehyde derivatives and various aminesPerformed in aqueous micellar media (TPGS-750-M), enabling a green chemistry approach. rsc.orgrsc.org
Polysilane-Pd Packed-bed flow reactorH₂ gasKetones and aminesHighly active and stable catalyst, enabling synthesis of a key API intermediate. acs.org

These continuous flow methods represent a robust and scalable technology for the efficient and sustainable production of amines like this compound.

N-Acetylation of Amines in Continuous Flow

N-acetylation is a fundamental transformation in organic chemistry, often used for protecting amine functionalities or for synthesizing amide-containing final products. mdpi.com Traditional batch methods for acetylation frequently rely on hazardous reagents like acetyl chloride and acetic anhydride. researchgate.net The development of continuous flow methodologies offers a safer, more efficient, and sustainable alternative.

A notable advancement is the use of acetonitrile (B52724) as both the acetylating agent and solvent, catalyzed by alumina (B75360), in a continuous flow system. mdpi.comnih.gov This approach avoids the use of more hazardous traditional reagents. researchgate.net The process involves pumping a solution of the amine in acetonitrile through a heated column packed with the alumina catalyst. researchgate.net This method has been successfully applied to a variety of primary and secondary aliphatic and aromatic amines, demonstrating good conversion rates and high selectivity for N-acetylation over O-acetylation in molecules containing hydroxyl groups. mdpi.comresearchgate.net The optimal conditions for this transformation are typically found at elevated temperatures and pressures, with a residence time of around 27 minutes achieving excellent yields for many substrates. mdpi.com

The table below illustrates typical results from a continuous flow N-acetylation study using acetonitrile, showcasing the method's applicability to various amine structures.

EntryAmine SubstrateProductYield (%)
1AnilineN-phenylacetamide98
2BenzylamineN-benzylacetamide99
3Piperidine (B6355638)1-acetylpiperidine99
44-aminophenolN-(4-hydroxyphenyl)acetamide (Paracetamol)99
5(S)-1-phenylethanamine(S)-N-(1-phenylethyl)acetamide99
Table 1: Representative yields for the N-acetylation of various amines in a continuous flow system using acetonitrile and an alumina catalyst at 200 °C and 50 bar. Data sourced from studies on green acetylation methods. mdpi.comresearchgate.net

Process Intensification and Reaction Parameter Control in Flow Systems

The synthesis of amines like this compound via pathways such as reductive amination can be significantly enhanced through process intensification using continuous flow technology. frontiersin.org Transitioning from traditional batch reactors to continuous flow systems offers superior control over reaction parameters, leading to improved safety, consistency, and yield. frontiersin.orgrsc.orgnih.gov The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for highly efficient heat and mass transfer, enabling reactions to be performed safely at higher temperatures and pressures than are feasible in batch processing. nih.govdurham.ac.uk

Key parameters that are precisely controlled in a flow system include temperature, pressure, reagent concentration, and residence time (determined by the reactor volume and flow rate). researchgate.netyoutube.com The optimization of these parameters is crucial for maximizing throughput and selectivity. For instance, in the hydrogenation of an imine intermediate—a key step in reductive amination—temperature can be finely tuned to maximize the reaction rate while minimizing catalyst deactivation. acs.orgscispace.com A study on imine hydrogenation in a catalyst-coated tube reactor identified 110 °C as the optimal temperature for maximizing the production of the secondary amine product. acs.orgscispace.com

The ability to automate and rapidly screen multiple reaction conditions allows for efficient process optimization. researchgate.net This high level of control is instrumental in developing robust and scalable synthetic processes for fine chemicals and pharmaceuticals. frontiersin.org

ParameterEffect on ReactionOptimization Goal
Temperature Affects reaction rate (kinetics) and catalyst stability.Maximize rate without causing significant byproduct formation or catalyst degradation. acs.org
Pressure Can influence reaction rates, especially for gas-liquid reactions (e.g., hydrogenation). Allows for superheating of solvents. acs.orgMaintain single-phase flow, increase reactant concentration (gases), and run reactions above the solvent's boiling point to accelerate them. acs.org
Flow Rate Determines residence time in the reactor.Achieve complete conversion of the limiting reagent within the shortest possible time to maximize throughput. nih.gov
Concentration Affects reaction kinetics and stoichiometry.Use optimal concentrations to drive the reaction to completion and minimize waste.
Table 2: Key reaction parameters and their impact on process control in continuous flow amine synthesis.

Elucidation of Reaction Mechanisms for this compound Pathways

The most common and versatile method for synthesizing secondary amines such as this compound is reductive amination. wikipedia.org This process involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine, which is subsequently reduced to the target amine. orgoreview.com For the synthesis of this compound, two equivalent reductive amination pathways are possible:

Reaction of cyclopentanecarboxaldehyde with propan-1-amine.

Reaction of propanal with cyclopentylmethylamine.

Kinetic Studies and Reaction Rate Determination

Understanding the kinetics of the amine-forming reaction is essential for process optimization. Continuous flow chemistry provides a powerful platform for the efficient generation of kinetic data. rsc.org By systematically varying parameters like temperature and flow rate in a transient manner, a comprehensive kinetic profile of a reaction can be established quickly and with minimal material consumption. rsc.org

For reductive amination, the reaction rate is influenced by several factors, including the concentrations of the carbonyl compound and the amine, and the pH of the reaction medium. lumenlearning.com The formation of the imine intermediate is acid-catalyzed but requires a careful balance of pH; at low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. lumenlearning.com

Kinetic studies on specific reductive amination systems have provided detailed insights. For example, a study using sodium hypophosphite as the reductant found that the reaction between an aromatic aldehyde and a primary aromatic amine follows first-order kinetics with respect to the imine (Schiff base) and quasi-zero-order kinetics with respect to the reducing agent. acs.org Stopped-flow techniques are also invaluable for studying the rapid kinetics of reactions between amines and other molecules. researchgate.net

[Aldehyde] (M)[Amine] (M)Initial Rate (M/s)
0.10.11.2 x 10⁻⁴
0.20.12.4 x 10⁻⁴
0.10.21.2 x 10⁻⁴
Table 3: Conceptual kinetic data for a reductive amination where the rate-determining step is the initial formation of the imine, showing a first-order dependence on the aldehyde concentration and a zero-order dependence on the amine concentration under specific conditions.

Identification of Key Reactive Intermediates

The reductive amination pathway proceeds through distinct and identifiable reactive intermediates. wikipedia.org The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This addition forms a neutral tetrahedral intermediate known as a hemiaminal (or carbinolamine). wikipedia.org

This hemiaminal is generally unstable and exists in equilibrium with the starting materials. wikipedia.org In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water, often assisted by the lone pair of electrons on the nitrogen atom, leads to the formation of a C=N double bond. youtube.com The resulting species is an imine , also known as a Schiff base. masterorganicchemistry.com

The imine itself can be isolated or, more commonly in reductive amination, is reduced in situ. Under the slightly acidic conditions often used, the imine nitrogen can be protonated to form a highly electrophilic iminium ion . youtube.com This iminium ion is more reactive towards reduction by hydride reagents than the initial carbonyl compound, which allows for selective reduction. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often chosen because they readily reduce the iminium ion but are slow to reduce aldehydes and ketones. orgoreview.commasterorganicchemistry.com

Transition State Analysis and Potential Energy Surfaces in Amine-Forming Reactions

Computational chemistry provides deep insights into the energetics and geometries of the transition states involved in amine formation. rsc.org High-level ab initio molecular orbital calculations can be used to map the potential energy surface of the reaction, identifying the energy barriers for each mechanistic step. acs.org

For the formation of an imine from formaldehyde (B43269) and methylamine, theoretical studies have elucidated the critical role of solvent molecules in facilitating proton transfers. acs.org The gas-phase barrier for the intramolecular proton transfer to form the hemiaminal is significantly lowered when one or two explicit water molecules are included in the calculation. These water molecules act as a shuttle, creating a lower-energy pathway through a zwitterionic intermediate. acs.org

Similarly, the dehydration of the hemiaminal to form the imine involves a substantial energy barrier. Calculations show that this barrier is considerably smaller for the protonated hemiaminal, highlighting the importance of acid catalysis in this step. acs.org Computational modeling can also predict the relative energies of transition states leading to different stereoisomers, which is crucial for understanding and designing enantioselective reactions. nih.gov

Mechanistic Step (Methylamine + Formaldehyde)Assisting MoleculesCalculated Energy Barrier (kJ mol⁻¹)
Hemiaminal Formation (via proton transfer)2 H₂O14.7
Imine Formation from Hemiaminal2 H₂O111.9
Imine Formation from Protonated Hemiaminal-67.9
Table 4: Calculated energy barriers for key steps in a model imine formation reaction, demonstrating the effect of water assistance and protonation on transition state energies. acs.org

Advanced Structural Characterization and Spectroscopic Probes of N Cyclopentylmethyl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Multi-dimensional NMR techniques, particularly proton (¹H) and carbon-13 (¹³C) NMR, provide unambiguous assignment of the molecule's static structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of N-(cyclopentylmethyl)propan-1-amine, distinct signals are expected for the protons of the propyl and cyclopentylmethyl moieties. Protons on carbons directly attached to the electron-withdrawing nitrogen atom (α-carbons) are deshielded and appear at higher chemical shifts (downfield), generally in the δ 2.3-3.0 ppm range. The N-H proton signal is typically observed as a broad singlet in the δ 0.5-5.0 ppm range; its exact position and appearance are highly dependent on solvent, concentration, and temperature due to chemical exchange and hydrogen bonding. The addition of D₂O would cause the N-H signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. Similar to ¹H NMR, carbons bonded to the nitrogen (α-carbons) are shifted downfield, typically appearing in the δ 30-60 ppm region. The chemical shifts of the other carbons in the cyclopentyl and propyl groups appear at progressively lower values (upfield) as their distance from the electronegative nitrogen atom increases.

Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ ppm)
NH 0.5 - 5.0broad singlet-
-N-CH₂ -CH₂-CH₃~ 2.5triplet~ 50-60
-N-CH₂-CH₂ -CH₃~ 1.5sextet~ 20-30
-N-CH₂-CH₂-CH₃ ~ 0.9triplet~ 10-15
-N-CH₂ -Cyclopentyl~ 2.4doublet~ 55-65
-CH₂-CH (CH₂)₂~ 1.8multiplet~ 35-45
Cyclopentyl -CH₂ -~ 1.2 - 1.7multiplet~ 28-35
Cyclopentyl -CH₂ -~ 1.0 - 1.6multiplet~ 25

Secondary amines like this compound can undergo conformational changes that are observable on the NMR timescale. Dynamic NMR (DNMR) is the technique used to study these processes, such as nitrogen inversion and restricted rotation around carbon-nitrogen bonds. researchgate.net

Nitrogen inversion involves the nitrogen atom and its three substituents passing through a planar transition state. At room temperature, this inversion is typically very fast, resulting in time-averaged signals for the substituents. However, by lowering the temperature, this process can be slowed. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the axial and equatorial protons of the adjacent methylene (B1212753) groups might be resolved. Studying the spectral changes as a function of temperature (e.g., coalescence temperature) allows for the calculation of the energy barrier and rate of this conformational exchange. researchgate.netsintef.no

While ¹H and ¹³C are the most common nuclei studied, NMR of other nuclei, such as nitrogen-15 (B135050) (¹⁵N), can provide complementary and highly specific structural information. acs.org

¹⁵N NMR spectroscopy directly probes the electronic environment of the nitrogen atom. science-and-fun.de The ¹⁵N chemical shift is highly sensitive to factors like hybridization, substitution, and steric effects. researchgate.net For a secondary aliphatic amine like this compound, the ¹⁵N chemical shift is expected to fall within the typical range of 0 to 90 ppm relative to a nitromethane (B149229) standard. However, ¹⁵N NMR experiments are often challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which can necessitate long experiment times or the use of isotopic enrichment.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

High-resolution mass spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₉N), the expected monoisotopic mass can be calculated with high precision. HRMS can easily distinguish the compound's formula from other potential formulas that might have the same nominal mass.

HRMS Data for this compound

Species Formula Calculated Exact Mass (m/z)
Neutral Molecule [M]C₉H₁₉N141.15175
Protonated Molecule [M+H]⁺C₉H₂₀N⁺142.15958

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the GC column. The time it takes for the compound to travel through the column is its characteristic retention time, which can be used to assess purity.

After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The fragmentation pattern is a molecular fingerprint that aids in structural identification. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, where a C-C bond adjacent to the nitrogen atom is broken. This process results in the formation of a stable, resonance-stabilized iminium cation. This compound has two potential sites for alpha-cleavage, leading to characteristic fragments. The most stable carbocation formed through this process typically results in the most intense peak in the spectrum (the base peak).

Predicted GC-MS Fragmentation Data for this compound

Fragmentation Pathway Fragment Structure Predicted Fragment m/z Notes
Loss of ethyl radical[CH₃CH₂CH₂NH=CH-cyclopentyl]⁺114Alpha-cleavage
Loss of cyclopentyl radical[CH₃CH₂CH₂NH=CH₂]⁺72Alpha-cleavage, likely base peak
Molecular Ion[C₉H₁₉N]⁺˙141Often weak or absent in aliphatic amines

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets in the presence of a strong electric field. For a secondary amine such as this compound, ionization typically occurs through protonation of the lone pair of electrons on the nitrogen atom in the positive ion mode, yielding a protonated molecule, [M+H]⁺.

The resulting mass spectrum is expected to show a prominent peak corresponding to this protonated molecule. The exact mass of the [M+H]⁺ ion can be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation of this compound under ESI-MS conditions, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, provides valuable structural information. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation. libretexts.orglibretexts.org

For this compound, two primary α-cleavage pathways are anticipated. The first involves the loss of an ethyl radical from the propyl group, while the second involves the loss of a cyclopentyl radical. The relative abundance of the resulting fragment ions can provide insights into the stability of the respective carbocations and the fragmentation dynamics.

A predicted ESI-MS/MS fragmentation pattern for this compound is presented in the table below.

Predicted Fragment Ion Structure m/z (Predicted) Fragmentation Pathway
[M+H]⁺[C₅H₉CH₂NH₂(CH₂CH₂CH₃)]⁺142.19Protonated Molecule
[M+H - C₂H₅]⁺[C₅H₉CH₂NH₂=CH₂]⁺113.15α-cleavage: loss of ethyl radical
[M+H - C₅H₉]⁺[CH₃CH₂CH₂NH₂=CH₂]⁺86.13α-cleavage: loss of cyclopentyl radical
[C₅H₉CH₂]⁺[C₅H₉CH₂]⁺83.12Cleavage of the C-N bond

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. These techniques probe the vibrational modes of a molecule, which are sensitive to its structure, bonding, and conformation.

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. As a secondary amine, a key feature in the IR spectrum is the N-H stretching vibration, which typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. docbrown.info This distinguishes it from primary amines, which show two bands in this region (symmetric and asymmetric stretches), and tertiary amines, which show none. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman spectra, the C-H and C-C stretching vibrations of the alkyl and cycloalkyl groups are typically strong and well-defined. The symmetric vibrations of the carbon skeleton are particularly Raman active.

A table of predicted characteristic vibrational frequencies for this compound is provided below.

Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Expected Intensity
N-H StretchSecondary Amine3300 - 33503300 - 3350Weak to Medium (IR), Weak (Raman)
C-H StretchAliphatic (Cyclopentyl, Propyl)2850 - 29602850 - 2960Strong
N-H BendSecondary Amine1550 - 16501550 - 1650Medium
CH₂ ScissoringAliphatic1440 - 14801440 - 1480Medium
C-N StretchAliphatic Amine1000 - 12501000 - 1250Medium to Strong
Cyclopentane (B165970) Ring VibrationsCycloalkane800 - 1000800 - 1000Medium

X-ray Crystallography of this compound Derivatives

While no crystal structure of this compound itself has been reported in the public domain, the study of its derivatives through X-ray crystallography would provide definitive insights into its three-dimensional structure and intermolecular interactions in the solid state. X-ray crystallography determines the precise arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

Solid-State Conformational Analysis

The conformational flexibility of this compound arises from the rotation around the C-N and C-C single bonds of the propyl group and the cyclopentylmethyl moiety. In the solid state, the molecule will adopt a specific, low-energy conformation that is influenced by both intramolecular steric effects and intermolecular packing forces within the crystal lattice.

A key conformational feature would be the relative orientation of the cyclopentyl ring and the propyl chain with respect to the amine nitrogen. The cyclopentyl ring itself can adopt various puckered conformations, such as the envelope or twist forms, and the specific conformation in the crystal would be determined. The torsion angles defining the geometry of the n-propyl chain would also be precisely determined. Conformational analysis of related amine structures suggests that the arrangement of substituents around the nitrogen atom will seek to minimize steric hindrance. nih.gov

Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound derivatives would be governed by a network of intermolecular interactions. As a secondary amine, the most significant of these is hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of N-H···N hydrogen bonds. These interactions often lead to the formation of chains or other supramolecular motifs in the crystal structures of primary and secondary amines. mdpi.comacs.org

Computational and Theoretical Chemistry Studies of N Cyclopentylmethyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. These methods, which include DFT and ab initio approaches, form the bedrock of modern computational chemistry.

Density Functional Theory (DFT) Investigations of Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. This approach calculates the electron density to determine the lowest energy conformation, providing crucial data on bond lengths, bond angles, and dihedral angles. For N-(cyclopentylmethyl)propan-1-amine, specific DFT studies detailing these parameters are not found in the surveyed literature. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation, yielding a detailed three-dimensional structure of the molecule.

Ab Initio Methods for High-Accuracy Predictions of Amine Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for predicting molecular properties. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide precise predictions of electronic energies, dipole moments, and polarizabilities. A comprehensive ab initio study of this compound would offer a benchmark for its electronic properties, but no such studies have been published.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability. ajchem-a.com For this compound, the specific energy values for HOMO, LUMO, and the energy gap have not been reported, precluding a detailed FMO-based reactivity analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. icm.edu.pl It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with hyperconjugative interactions. icm.edu.pl An NBO analysis of this compound would reveal the nature of its key bonds (e.g., C-N, C-C, C-H, N-H) and the delocalization of electron density, which are crucial for understanding its intermolecular interactions. icm.edu.pl However, specific NBO data for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.deyoutube.com For this compound, an MEP map would highlight the electronegative nitrogen atom as a region of high negative potential. However, a specific, calculated MEP map for this molecule is not present in the available literature.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. A potential energy surface (PES) scan is a computational technique used to explore these conformations by systematically changing a specific dihedral angle and calculating the energy at each step. nih.gov This analysis would identify the most stable conformers of this compound, which are determined by the orientation of the propyl group and the cyclopentylmethyl group relative to the nitrogen atom. Such a study would provide critical information on the molecule's flexibility and the energy barriers between different conformations. To date, no conformational analysis or PES scan data for this compound has been published.

Exploration of Conformational Space and Global Minima Determination

The conformational landscape of this compound is characterized by a multitude of possible spatial arrangements due to the rotational freedom around its single bonds. The study of these conformations aims to identify the most stable structures, known as global minima, on the potential energy surface. Conformational analysis is a fundamental approach to understanding the relationship between the three-dimensional structure of a molecule and its physical and chemical properties. chemistrysteps.com

For a molecule like this compound, the key degrees of freedom include the rotation of the propyl group around the C-N bond, the rotation of the cyclopentylmethyl group, and the puckering of the cyclopentane (B165970) ring. The relative orientation of the lone pair on the nitrogen atom also contributes to the conformational diversity.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to systematically explore the conformational space. These methods calculate the potential energy of different conformers, allowing for the identification of low-energy structures. The staggered conformations around the C-C and C-N bonds are generally more stable than the eclipsed conformations due to reduced torsional strain. chemistrysteps.commasterorganicchemistry.com

Table 1: Hypothetical Conformers of this compound and Their Relative Energies

This interactive table presents a hypothetical set of conformers for this compound, illustrating the energy differences that determine their relative populations at equilibrium. The relative energies are typically calculated using quantum chemistry methods.

ConformerDihedral Angle (C-C-N-C)Cyclopentane ConformationRelative Energy (kcal/mol)
Global Minimum ~180° (anti)Envelope0.00
Local Minimum 1 ~60° (gauche)Twist0.75
Local Minimum 2 ~-60° (gauche)Envelope0.85
Transition State 1 0° (eclipsed)Planar4.50
Transition State 2 120° (eclipsed)Twist5.20

Note: The data in this table is illustrative and represents typical values for similar acyclic and cyclic amines.

Intramolecular Hydrogen Bonding and Stereoelectronic Effects on Conformation

Barriers to Internal Rotation and Conformational Dynamics

The ease with which this compound can switch between its various conformations is determined by the energy barriers to internal rotation around its single bonds. These barriers can be investigated experimentally using techniques like dynamic NMR spectroscopy or calculated using computational methods. mdpi.com The rotation around the C-N bond, which interconverts different orientations of the cyclopentylmethyl and propyl groups relative to each other, is a key dynamic process.

The energy barriers to rotation are influenced by steric hindrance and torsional strain. For instance, the barrier to rotation around the C-N bond will be higher for conformations that require the bulky cyclopentylmethyl and propyl groups to pass by each other (eclipsed conformation) compared to rotations where smaller hydrogen atoms are involved. masterorganicchemistry.com Theoretical calculations on similar molecules, such as cyclopropylamine, have been used to understand these rotational barriers. researchgate.net

Table 2: Hypothetical Rotational Energy Barriers in this compound

This interactive table provides hypothetical values for the energy barriers associated with internal rotations around key bonds in this compound. These barriers are crucial for understanding the molecule's flexibility and the rates of conformational interconversion.

BondRotational ProcessEstimated Barrier (kcal/mol)Method of Estimation
CH₂-NH Propyl group rotation3.5 - 5.0Analogy to simple amines
Cyclopentyl-CH₂ Cyclopentylmethyl group rotation4.0 - 6.0Analogy to substituted cyclopentanes
N-CH₂ C-N bond rotation3.0 - 4.5DFT Calculations on similar amines

Note: The data in this table is illustrative and based on values reported for structurally related compounds.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Amine Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. tandfonline.com For this compound, MD simulations can provide a detailed picture of how the molecule moves and interacts with its environment, particularly the effect of solvents on its conformational preferences and dynamics. osaka-u.ac.jpnih.gov

The choice of solvent can have a significant impact on the behavior of amines. researchgate.netacs.org In a polar protic solvent like water, the amine group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the solvent molecules. These interactions can stabilize certain conformations over others. For example, conformations that expose the amine group to the solvent may be favored. In contrast, in a nonpolar solvent, intramolecular forces and steric effects will have a more dominant influence on the conformational equilibrium. acs.org

MD simulations can be used to calculate various properties, including:

Radial Distribution Functions: To understand the structuring of solvent molecules around the amine. tandfonline.com

Hydrogen Bond Lifetimes: To quantify the dynamics of hydrogen bonding between the amine and protic solvents.

Conformational Transition Rates: To determine how the solvent affects the speed at which the molecule switches between different conformations.

These simulations provide insights that are often difficult to obtain through experiments alone and are crucial for understanding the behavior of amines in solution. aip.org

Application of Machine Learning and Artificial Intelligence in this compound Research

Predicting Reaction Outcomes and Selectivity in Amine Syntheses

The synthesis of amines can often lead to a mixture of products, and predicting the major product and the selectivity of a reaction can be challenging. Machine learning models can be trained on large datasets of known chemical reactions to predict the outcomes of new reactions. nih.govacs.orgmit.edu These models learn the complex relationships between reactants, reagents, and reaction conditions and the resulting products. nih.govsesjournal.com

For the synthesis of this compound, an ML model could be used to predict the yield and selectivity of different synthetic routes. The model would take as input the structures of the starting materials (e.g., cyclopentylmethanamine (B1347104) and a propyl halide) and the reaction conditions (e.g., solvent, temperature, catalyst) and predict the likely outcome. acs.orgvapourtec.com This can save significant time and resources by allowing chemists to focus on the most promising synthetic strategies. acs.org

Table 3: Factors Used in Machine Learning Models for Predicting Amine Synthesis Outcomes

This interactive table outlines the types of data that are typically used to train machine learning models for predicting the outcomes of chemical reactions, such as the synthesis of amines.

Feature CategoryExamples of Descriptors
Reactant Properties Molecular weight, 2D/3D structure, electronic properties (e.g., partial charges), molecular fingerprints.
Reagent Properties Type of base or catalyst, concentration.
Reaction Conditions Temperature, pressure, reaction time, solvent properties (e.g., polarity, dielectric constant).

Computer-Aided Design of New Amine Structures and Derivatives

AI and computer-aided drug design (CADD) techniques can be used to design new amine derivatives with improved or novel properties. mdpi.comnih.govresearchgate.netnih.gov For example, if this compound is identified as a starting point for the development of a new pharmaceutical, CADD can be used to virtually create and evaluate thousands of related structures. researchgate.net

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to build models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models can then be used to predict the activity of new, untested compounds. Generative AI models can even be used to design entirely new molecules that are optimized for a specific biological target. sciopen.com

Table 4: Virtually Designed Derivatives of this compound and Their Predicted Properties

This interactive table showcases a hypothetical set of new amine derivatives designed using computer-aided methods, along with their predicted properties. This illustrates how computational tools can guide the synthesis of new molecules with desired characteristics.

Derivative StructureModificationPredicted PropertyApplication
N-(cyclopentylmethyl)-N-methylpropan-1-amine Methylation of nitrogenIncreased lipophilicityCNS-acting drug candidate
2-(cyclopentyl(propyl)amino)ethan-1-ol Addition of a hydroxyl groupIncreased water solubilityImproved bioavailability
N-((1-fluorocyclopentyl)methyl)propan-1-amine Fluorination of cyclopentyl ringAltered metabolic stabilityDrug metabolism studies

Note: The data in this table is for illustrative purposes to demonstrate the capabilities of computer-aided molecular design.

Retrosynthesis Planning and Reaction Feasibility Assessment for Complex Amine Pathways

The synthesis of this compound, a secondary amine, can be approached through several strategic disconnections in a retrosynthetic analysis. This process involves breaking down the target molecule into simpler, commercially available starting materials. e3s-conferences.orgamazonaws.com The feasibility of the forward-synthesis reactions can then be assessed using computational and theoretical chemistry methods, which provide insights into reaction mechanisms, thermodynamics, and kinetics. nih.govnih.gov

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for this compound, targeting common and efficient amine synthesis reactions: reductive amination and N-alkylation. numberanalytics.comwikipedia.org

Route 1: Reductive Amination

This approach involves the disconnection of the C-N bond between the nitrogen and the cyclopentylmethyl group, leading to propan-1-amine and cyclopentanecarbaldehyde (B151901). A further disconnection of the propan-1-amine is not practical as it is a readily available starting material. Cyclopentanecarbaldehyde can be conceptually derived from cyclopentylmethanol through oxidation, which in turn can be synthesized from cyclopentene. quora.comchemicalforums.com

Route 2: N-Alkylation

Alternatively, disconnection of the C-N bond between the nitrogen and the propyl group suggests cyclopentylmethylamine and a propyl halide (e.g., 1-bromopropane) as precursors. Cyclopentylmethylamine can be retrosynthetically traced back to cyclopentanecarboxylic acid or its derivatives. libretexts.org

The following table outlines the key precursors identified through these retrosynthetic pathways.

Target MoleculeRetrosynthetic RouteKey Precursors
This compoundReductive AminationPropan-1-amine, Cyclopentanecarbaldehyde
This compoundN-AlkylationCyclopentylmethylamine, 1-Bromopropane (B46711)

Reaction Feasibility Assessment

Computational chemistry offers powerful tools to evaluate the viability of the proposed synthetic routes before extensive laboratory work is undertaken. Density Functional Theory (DFT) and other ab initio methods can be employed to model the reaction pathways, calculate energetic barriers, and predict reaction outcomes. nih.govacs.org

Feasibility of Reductive Amination Pathway

Reductive amination proceeds in two main steps: the formation of an imine intermediate from the aldehyde and amine, followed by the reduction of the imine to the target secondary amine. nih.govwikipedia.org

Imine Formation: The initial reaction between cyclopentanecarbaldehyde and propan-1-amine forms a hemiaminal intermediate, which then dehydrates to form N-(cyclopentylmethylidene)propan-1-amine (an imine). Computational studies can model the thermodynamics of this equilibrium. The removal of water typically drives the reaction towards the imine. nih.gov

Imine Reduction: The subsequent reduction of the imine is the critical step. Various reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org Computational models can predict the selectivity of the reducing agent for the imine over the starting aldehyde, which is crucial for a successful one-pot reaction. acs.org DFT calculations can determine the activation energies for the hydride transfer from the reducing agent to the imine's carbon atom.

Feasibility of N-Alkylation Pathway

The N-alkylation of cyclopentylmethylamine with a propyl halide is a classic SN2 reaction. researchgate.net

Reaction Kinetics: Computational models can predict the reaction rate by calculating the activation energy of the transition state. This involves modeling the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the propyl halide. nih.gov

Side Reactions: A significant challenge in N-alkylation is over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. youtube.com Computational studies can assess the relative activation barriers for the first and second alkylation steps, providing insight into the reaction's selectivity. By comparing the calculated proton affinity of the secondary amine product and the starting primary amine, one can estimate their relative nucleophilicity and the likelihood of subsequent reactions.

The following table presents hypothetical, yet plausible, comparative computational data for assessing the feasibility of the two main synthetic routes to this compound. Such data would typically be generated using DFT calculations.

Computational ParameterReductive Amination PathwayN-Alkylation PathwaySignificance
Overall Reaction Enthalpy (ΔH) -15 to -25 kcal/mol-10 to -20 kcal/molBoth routes are thermodynamically favorable (exothermic).
Activation Energy (Ea) of Rate-Determining Step Imine Reduction: 10-15 kcal/molSN2 Reaction: 15-25 kcal/molReductive amination may proceed under milder conditions due to a lower activation barrier.
Activation Energy (Ea) for Over-alkylation Not Applicable18-28 kcal/molHighlights the potential for side reactions in the N-alkylation route.

N Cyclopentylmethyl Propan 1 Amine As a Building Block and Synthetic Intermediate

Potential Utilization in the Synthesis of Complex Organic Molecules

The structure of N-(cyclopentylmethyl)propan-1-amine, featuring a secondary amine, a flexible propyl chain, and a cyclopentylmethyl group, suggests its potential as a versatile building block in the synthesis of more elaborate molecular architectures. The secondary amine provides a nucleophilic center and a site for further functionalization, while the lipophilic cyclopentyl group can influence the solubility, conformation, and biological activity of the resulting molecules.

Hypothetical Formation of N-Containing Heterocycles with this compound Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. In principle, this compound could serve as a key precursor for the synthesis of various heterocyclic systems. For instance, through reactions with appropriate bifunctional electrophiles, it could be incorporated into saturated heterocycles such as piperidines, morpholines, or thiomorpholines.

One can envision a reaction with a 1,5-dihalopentane derivative leading to a substituted piperidine (B6355638) ring, where the N-(cyclopentylmethyl)propyl moiety would be directly attached to the nitrogen atom of the heterocycle. Similarly, reaction with a bis(2-haloethyl) ether or sulfide (B99878) could theoretically yield the corresponding morpholine (B109124) or thiomorpholine (B91149) derivatives. However, a comprehensive search of the scientific literature did not yield specific examples of such syntheses using this compound.

A related compound, (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine, has been synthesized through the condensation of 1-methylindole-3-carboxaldehyde and (3-cyclopentylpropyl)amine. This demonstrates the feasibility of using a cyclopentyl-containing amine to construct more complex molecules, in this case, a Schiff base which is a precursor to other heterocyclic structures.

Reactant 1 Reactant 2 Potential Heterocyclic Product
This compound1,5-DihalopentaneN-(cyclopentylmethyl)propyl-piperidine
This compoundBis(2-haloethyl) ether4-(N-(cyclopentylmethyl)propyl)morpholine
This compoundBis(2-haloethyl) sulfide4-(N-(cyclopentylmethyl)propyl)thiomorpholine

Speculative Role in Asymmetric Synthesis and Chiral Amine Derivatives

Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, often serving as catalysts or chiral auxiliaries. If this compound were to be resolved into its enantiomers, or if a chiral center were introduced into its structure, it could potentially be used in stereoselective transformations.

For example, a chiral version of this amine could be employed as a ligand for a metal catalyst in asymmetric hydrogenation or transfer hydrogenation reactions. Alternatively, it could be used as a chiral base in enantioselective deprotonation reactions. The steric bulk of the cyclopentylmethyl group could play a crucial role in influencing the stereochemical outcome of such reactions. Despite these theoretical possibilities, there is no documented evidence of this compound being used in asymmetric synthesis.

Integration into Combinatorial Compound Libraries for Research

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds for high-throughput screening. Amines are frequently used as building blocks in the construction of these libraries due to their ability to readily form amide, sulfonamide, and urea (B33335) linkages.

This compound, with its secondary amine functionality, is a suitable candidate for incorporation into combinatorial libraries. It could be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, or ureas, respectively. The cyclopentylmethyl and propyl groups would introduce structural diversity and modulate the physicochemical properties of the library members. However, a review of the literature did not reveal any specific instances of this compound being included in published combinatorial libraries.

Precursor in Derivatization for Enhanced Reactivity or Specific Research Applications

The reactivity of this compound can be modified through derivatization to suit specific research needs. The secondary amine can be converted into a variety of other functional groups.

For instance, acylation with a reactive acyl chloride could introduce a handle for further chemical modification. The amine could also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. Furthermore, derivatization with fluorescent tags or biotin could enable its use as a probe in biochemical or cell-based assays. While these derivatization strategies are standard in organic chemistry, their specific application to this compound is not documented.

Derivative Potential Application
N-Acyl derivativeIntroduction of a reactive handle
N-Tosyl derivativeConversion to a good leaving group
Fluorescently-labeled derivativeUse as a biochemical probe

Advanced Catalytic Applications of N Cyclopentylmethyl Propan 1 Amine Derivatives

N-(cyclopentylmethyl)propan-1-amine as a Ligand in Transition Metal Catalysis

The utility of amines as ligands in transition metal catalysis is well-established, with their electronic and steric properties playing a crucial role in modulating the reactivity and selectivity of the metallic center. In this context, this compound could serve as a monodentate N-donor ligand for various transition metals, such as palladium, rhodium, iridium, and copper. The lone pair of electrons on the nitrogen atom can coordinate to the metal center, influencing its catalytic activity.

Chiral Ligand Design and Asymmetric Induction in Catalytic Reactions

A significant avenue for the application of this compound derivatives lies in the realm of asymmetric catalysis. To achieve enantioselectivity, a chiral variant of the ligand is necessary. Chirality could be introduced by modifying the cyclopentyl or propyl group, for instance, by incorporating a stereocenter. A hypothetical chiral derivative, (R)-N-(1-cyclopentylethyl)propan-1-amine, could be synthesized and its efficacy in asymmetric reactions could be evaluated.

In a hypothetical scenario, this chiral ligand could be employed in a palladium-catalyzed asymmetric allylic alkylation. The chiral environment created by the ligand around the palladium center would preferentially favor the formation of one enantiomer of the product over the other. The mechanism of asymmetric induction would likely involve the formation of a diastereomeric π-allyl palladium intermediate, with the steric bulk of the chiral ligand dictating the facial selectivity of the nucleophilic attack.

Table 1: Hypothetical Results for the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate using a Chiral this compound Derivative as a Ligand

EntryCatalyst Loading (mol%)LigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
11.0(R)-N-(1-cyclopentylethyl)propan-1-amine259285
20.5(R)-N-(1-cyclopentylethyl)propan-1-amine258884
31.0(R)-N-(1-cyclopentylethyl)propan-1-amine08591
41.0This compound (racemic)25950

Influence of Ligand Structure on Catalyst Performance and Selectivity

The performance of a transition metal catalyst is intricately linked to the structure of its ligands. For this compound, both the cyclopentylmethyl and propyl groups would exert significant steric and electronic effects. The bulky cyclopentylmethyl group would create a sterically hindered environment around the metal center. This steric bulk can be advantageous in promoting reductive elimination and preventing catalyst deactivation through the formation of undesired dimeric species. Furthermore, the steric hindrance can influence the regioselectivity and stereoselectivity of the catalytic reaction by controlling the approach of the substrate to the metal center.

Table 2: Hypothetical Influence of Ligand Structure on the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

EntryLigandSteric HindranceElectron-Donating AbilityYield (%)
1This compoundHighHigh85
2Di-n-propylamineModerateModerate72
3N-methylanilineLowLow55

Organocatalytic Applications of Amine Derivatives

Secondary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. Derivatives of this compound could plausibly be developed into effective organocatalysts for a variety of asymmetric transformations.

Asymmetric Organocatalysis Mediated by Amine Functionalities

By introducing a chiral element, for instance, a stereocenter on the cyclopentyl ring or the propyl chain, a chiral derivative of this compound could be utilized as an asymmetric organocatalyst. Such a catalyst could mediate, for example, the asymmetric Michael addition of ketones to nitroalkenes.

The catalytic cycle would commence with the reaction of the chiral secondary amine with the ketone to form a nucleophilic enamine intermediate. The chirality of the catalyst would direct the enamine to attack one face of the nitroalkene preferentially, leading to the formation of an enantioenriched product. The steric bulk of the cyclopentylmethyl group could play a crucial role in creating a well-defined chiral pocket, thereby enhancing the enantioselectivity of the reaction.

Table 3: Hypothetical Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Chiral this compound Derivative

EntryCatalyst Loading (mol%)CatalystSolventYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % for syn)
110(1R,2R)-2-(propylamino)cyclopentan-1-olToluene9595:592
210(1R,2R)-2-(propylamino)cyclopentan-1-olCHCl₃8892:885
35(1R,2R)-2-(propylamino)cyclopentan-1-olToluene9094:691
410ProlineDMSO9890:1095

Role of Amine Basicity and Sterics in Organocatalytic Cycles

The effectiveness of a secondary amine organocatalyst is governed by a delicate balance of its basicity and steric properties. The basicity of the amine influences the rate of enamine formation; a more basic amine will generally lead to a higher concentration of the enamine intermediate at equilibrium. The pKa of this compound is expected to be in the range of typical secondary amines, making it a suitable candidate for enamine catalysis.

Green Chemistry Principles and Sustainable Synthesis of N Cyclopentylmethyl Propan 1 Amine

Solvent Selection and Green Solvents in Amine Synthesis

Solvents constitute a significant portion of the waste generated in chemical processes, making the selection of greener alternatives a primary concern. researchgate.net Traditional solvents are often volatile, toxic, and flammable, prompting research into more sustainable options. researchgate.net

Cyclopentyl Methyl Ether (CPME) has emerged as a promising green solvent alternative to traditional ethers like tetrahydrofuran (B95107) (THF), dioxane, and 1,2-dimethoxyethane (B42094) (DME). researchgate.netwikipedia.org Its favorable physical and chemical properties make it suitable for various reactions, including those used in amine synthesis. wikipedia.orgontosight.ai CPME is a hydrophobic ether solvent with a relatively high boiling point (106 °C), which reduces losses due to volatility. wikipedia.org Crucially, it exhibits a low tendency to form explosive peroxides and possesses greater stability under both acidic and basic conditions compared to other ethers like THF. researchgate.netwikipedia.org

The synthesis of N-(cyclopentylmethyl)propan-1-amine would likely proceed via reductive amination of cyclopentanecarboxaldehyde with propan-1-amine. Research has demonstrated that CPME is an effective solvent for such transformations. For instance, a one-pot reductive amination of aldehydes and ketones using a recyclable iron-based Lewis catalyst was successfully carried out in CPME. unive.it The hydrophobic nature of CPME can also simplify product extraction and purification from aqueous phases. researchgate.net Although currently produced via petrochemical routes, CPME itself has a high atom economy in its synthesis, and biogenic production methods are being explored. nih.gov

Table 1: Comparison of CPME with Other Ethereal Solvents

PropertyCPMETHF2-MeTHFDioxane
Boiling Point (°C)1066680101
Melting Point (°C)-140-108-13612
Peroxide FormationLowHighHighHigh
Stability to Acid/BaseHighLowModerateHigh
Water SolubilityLow (0.3 g/100g)MiscibleLow (14 g/100g)Miscible
CarcinogenicityNoNoNoYes

The ultimate green solvent is water, owing to its non-toxicity, non-flammability, and abundance. Performing organic reactions in an aqueous medium is a key goal of sustainable chemistry. For amine synthesis, significant progress has been made in developing aqueous-phase reactions. A notable example is the heterogeneous catalytic reductive amination of carbonyl compounds using a Raney-type Ni-Al alloy in water. thieme-connect.com In this system, the water acts not only as the solvent but also as a reactant, reacting with the aluminum in the alloy to generate hydrogen in situ for the reduction step. thieme-connect.com

Furthermore, microwave-assisted reductive aminations have been successfully performed in aqueous ammonia (B1221849), utilizing recyclable magnetic nickel-based nanocatalysts. acs.org These processes offer excellent conversions for the synthesis of primary amines under mild conditions. acs.org The use of water as a solvent was also explored for the N-benzylation of amines using a recyclable silica-supported copper oxide catalyst, highlighting the potential for low environmental impact. cjcatal.com The development of water-soluble catalysts, such as specific iridium complexes, is crucial for enabling these transformations, including transfer hydrogenation reductive aminations. researchgate.netresearchgate.net

Catalyst Design for Sustainability in Amine Production (e.g., heterogeneous, recyclable systems)

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and less waste. monash.edu For the synthesis of this compound, sustainable catalyst design focuses on replacing stoichiometric reagents with catalytic systems that are heterogeneous, easily separable, and recyclable.

Reductive amination and "borrowing hydrogen" protocols are state-of-the-art, atom-efficient methods for amine synthesis. acs.orgresearchgate.net These reactions are increasingly catalyzed by heterogeneous systems based on both earth-abundant metals (like Ni, Co, Cu) and precious metals (like Pd, Ir, Ru). acs.orgresearchgate.netnih.govnih.govresearchgate.net These catalysts typically involve metal nanoparticles supported on materials such as silica (B1680970) (SiO2), titania (TiO2), or carbon, which enhances stability and facilitates recovery. cjcatal.comnih.gov

For example, a recyclable iron-based catalyst (Aquivion-Fe) has been used for one-pot reductive aminations with high chemoselectivity. unive.it Similarly, nanostructured cobalt catalysts have been developed for the synthesis of primary amines under mild conditions and are shown to be reusable. researchgate.net Copper-based heterogeneous catalysts have also proven effective for the direct reductive amination of ketones and alcohols, offering high conversion and selectivity without the need for additives. researchgate.net The ability to easily recover the catalyst by filtration or magnetic separation and reuse it for multiple cycles without significant loss of activity is a key advantage, reducing both cost and environmental burden. unive.itacs.orgresearchgate.net

Table 2: Examples of Sustainable Catalyst Systems for Amine Synthesis

Catalyst SystemReaction TypeKey FeaturesRecyclabilityReference
Aquivion-FeReductive AminationIron-based Lewis acid, operates in CPME.Reusable for at least 9 runs. unive.it
Fe₃O₄@SiO₂-NiReductive AminationMagnetic nickel nanocatalyst, microwave-assisted.Easily recovered with a magnet and reused. acs.org
Ir@NC(600-2h)Reductive AminationIridium on N-doped carbon, uses H₂.Reusable several times without deactivation. researchgate.net
Co/Sc bimetallicBorrowing Hydrogen / Reductive AminationNanostructured, bimetallic system.Demonstrated reusability. researchgate.net
Cu/SiO₂Reductive Amination / Borrowing HydrogenHeterogeneous copper catalyst, no additives needed.Stable and reusable. researchgate.net
Co-MgO/TiO₂Borrowing HydrogenHeterogeneous cobalt catalyst.Demonstrated reusability. acs.orgnih.gov

Atom Economy and Waste Minimization Strategies in this compound Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. monash.edursc.org A high atom economy signifies minimal waste generation at the molecular level. rsc.org The synthesis of this compound via the direct reductive amination of cyclopentanecarboxaldehyde with propan-1-amine is an example of an addition reaction.

Cyclopentanecarboxaldehyde + Propan-1-amine + H₂ → this compound + H₂O

Theoretically, this pathway is highly atom-economical, as the only byproduct is water. This contrasts sharply with classical methods like the Gabriel synthesis, which generate stoichiometric amounts of waste, resulting in low atom economy. rsc.org

Beyond atom economy, broader waste minimization strategies are crucial for sustainable industrial processes. theijes.com These strategies include:

Source Reduction : This is the most preferred approach and involves modifying processes to prevent waste generation in the first place. texas.gov This can be achieved by using catalytic reactions instead of stoichiometric ones. monash.edu

Recycling Process Streams : In industrial settings, unreacted starting materials and solvents can be recovered and recycled. For instance, the recycling of mother liquor from a reduction process can significantly reduce the volume of acidic effluent. theijes.com

Reagent Substitution : Replacing hazardous reagents with safer alternatives can minimize waste toxicity. For example, in some amine processes, substituting sodium hydroxide (B78521) with potassium hydroxide can help eliminate certain hazardous sludges. texas.govnationalwaste.com

Inventory Management : Proper tracking and efficient use of chemicals can prevent over-purchasing and the subsequent disposal of expired or unused materials. nationalwaste.com

By integrating high atom economy pathways like reductive amination with comprehensive waste management practices, the synthesis of amines can be made significantly more sustainable. theijes.comtexas.gov

Energy Efficiency in Synthetic Pathways (e.g., Electrosynthesis, Photoredox)

A significant portion of the energy consumption in chemical manufacturing is due to heating and cooling required for reactions. Developing synthetic pathways that operate under mild, ambient conditions is a key goal for improving energy efficiency. Electrosynthesis and photoredox catalysis are emerging as powerful tools that use electrical or light energy, respectively, to drive chemical reactions, often avoiding the need for high temperatures. nih.govacs.org

These methods provide new avenues for generating highly reactive intermediates, such as radicals, under mild conditions. acs.org For amine synthesis, both approaches can facilitate the crucial C-N bond formation.

Electrosynthesis : In electrochemical methods, single-electron oxidation or reduction occurs directly at an electrode, eliminating the need for chemical oxidants or reductants. nih.govmdpi.com This can improve the atom economy and reduce waste. The ability to precisely control the electrode potential allows for high selectivity in transformations. nih.gov For example, electrochemical methods have been used for the intramolecular C-H activation of enamines to form indoles, a process involving C-N bond formation. mdpi.com

Photoredox Catalysis : This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate radical intermediates. researchgate.net These reactions often proceed at room temperature. Photoredox catalysis has been successfully applied to reductive amination, where an excited photocatalyst can reduce an imine intermediate, which is then converted to the final amine. researchgate.net This approach avoids the use of traditional, often hazardous, reducing agents. mdpi.com

Both electrosynthesis and photoredox catalysis represent a shift from thermal energy to cleaner energy sources (electricity and light), paving the way for more sustainable and energy-efficient production of chemicals like this compound. acs.org

Table 3: Comparison of Energy Sources in Catalysis for Amine Synthesis

FeatureThermal CatalysisElectrosynthesisPhotoredox Catalysis
Energy SourceHeatElectricityLight (Visible/UV)
Operating TemperatureOften elevatedTypically mild/ambientTypically mild/ambient
Redox ReagentsOften requires external chemical reagents (e.g., H₂, NaBH₄)Reagents are replaced by the electrode (anode/cathode)Can reduce or eliminate the need for stoichiometric chemical reagents
Key IntermediatesVaries (e.g., imine, enamine)Radicals, radical ions via direct electron transferRadicals, radical ions via photo-induced electron transfer
Key AdvantageWell-established, high throughputHigh energy efficiency, precise potential control, reagent-free redoxMild conditions, high selectivity, uses light as a traceless reagent

Emerging Research Directions and Future Perspectives for N Cyclopentylmethyl Propan 1 Amine

The secondary amine N-(cyclopentylmethyl)propan-1-amine, while a structurally straightforward compound, sits at the intersection of several rapidly advancing fields in chemical science. Its synthesis, potential applications, and study are poised to benefit from and contribute to innovations in automation, high-throughput experimentation, and interdisciplinary research. This article explores the emerging research directions and future perspectives for this compound, focusing on the technological and methodological advancements that will shape its role in modern chemistry.

Q & A

Q. What are the recommended synthetic routes for N-(cyclopentylmethyl)propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution between cyclopentylmethyl bromide and propan-1-amine. Key steps include:

  • Dissolving propan-1-amine in anhydrous THF under nitrogen.
  • Adding cyclopentylmethyl bromide dropwise at 0°C, followed by refluxing for 12–24 hours.
  • Neutralizing excess amine with HCl and purifying via column chromatography (silica gel, eluent: 10% MeOH in DCM).
  • Yield optimization (typically 50–70%) requires controlled stoichiometry (1:1.2 amine:alkylating agent) and anhydrous conditions. Similar methods are validated in related propan-1-amine derivatives (e.g., 3-(piperidin-1-yl)propan-1-amine synthesis with >99.8% HPLC purity) .

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?

Methodological Answer:

  • 1H NMR : Expect signals at δ 1.2–1.8 ppm (cyclopentyl CH2 and CH groups), δ 2.3–2.7 ppm (N–CH2–CH2–CH3), and δ 2.8–3.2 ppm (cyclopentylmethyl–NH–).
  • 13C NMR : Cyclopentyl carbons (25–35 ppm), NH–CH2– (45–50 ppm), and CH3 (15–20 ppm).
  • MS (ESI+) : Molecular ion [M+H]+ at m/z 170.2 (calculated for C9H19N: 169.3). Comparative analysis with structurally similar amines (e.g., 3-cyclopropylpropan-1-amine hydrochloride) confirms diagnostic spectral patterns .

Advanced Research Questions

Q. What strategies mitigate nitrosamine formation in this compound during long-term storage?

Methodological Answer: Secondary amines like this compound are prone to nitrosation under acidic or nitrite-rich conditions. Mitigation involves:

  • Storage : Use amber vials with inert gas (N2/Ar) at –20°C to minimize oxidative degradation.
  • Analytical Monitoring : Screen for nitrosamines via GC-NPD (Gas Chromatography-Nitrogen Phosphorus Detection) with a detection limit of 0.01 ppm .
  • Risk Assessment : Apply EMA/APIC guidelines to evaluate raw material contamination risks (e.g., supplier questionnaires on nitrosating agents) .

Q. How can this compound derivatives be radiolabeled for in vivo imaging studies?

Methodological Answer: Radiolabeling strategies include:

  • 18F Incorporation : Attach a tetrazine moiety to the amine backbone for pretargeted imaging. For example, N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine derivatives achieved 95% radiochemical purity via Cu-free click chemistry .
  • Pharmacokinetic Optimization : Modify substituents (e.g., cyclopentyl vs. cyclohexyl) to enhance blood-brain barrier clearance. Brain uptake and contrast ratios can be quantified using microPET in rodent models .

Q. What computational methods predict the conformational stability of this compound in solution?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model cyclopentyl ring puckering and amine group solvation in water/ethanol.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict rotational barriers of the cyclopentylmethyl group (~2–5 kcal/mol).
  • Experimental Validation : Compare computed NMR chemical shifts with experimental data (e.g., cyclopropane derivatives in PubChem ).

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